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Compound Name:
Thalidomide-NH-CBP/p300 ligand

2

Cat. No.: B8201658

Get Quote

Executive Summary: The Warhead Dictates the
Kinetics
In the development of degraders for the paralogous histone acetyltransferases p300 (EP300)

and CBP (CREBBP), P-007 (functionally synonymous with dCBP-1) and JQAD1 represent two

divergent design philosophies.

The critical differentiator lies in their warhead chemistry:

P-007 (dCBP-1): Utilizes a Bromodomain (BRD) ligand (GNE-781 analog). This results in

rapid, pan-selective degradation (

hours).

JQAD1: Utilizes a HAT domain ligand (A-485 analog).[1][2][3] This results in slow, isoform-

selective degradation (

hours).
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This guide dissects the kinetic profiles of these molecules to assist researchers in selecting the

appropriate probe for temporal dissection of enhancer biology.

Mechanistic Comparison & Chemical Design
Both compounds recruit the Cereblon (CRBN) E3 ligase but engage the target protein (POI) at

different functional domains, fundamentally altering the ternary complex stability and

ubiquitination rate.

Feature P-007 (dCBP-1) JQAD1

Target Engagement
Bromodomain (GNE-781

scaffold)
HAT Domain (A-485 scaffold)

E3 Ligase Recruited Cereblon (CRBN) Cereblon (CRBN)

Linker Chemistry PEG-based (Flexible, ~4 units) Alkyl chain (Hydrophobic, C12)

Binding Mode Competitive with Acetyl-Lysine Competitive with Acetyl-CoA

Selectivity Pan-CBP/p300 (Equipotent)
p300 Selective (Early

timepoints)

Structural Logic Diagram
The following diagram illustrates the divergent engagement modes and downstream kinetic

consequences.
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P-007 (dCBP-1) Mechanism JQAD1 Mechanism
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Proteasomal Degradation

JQAD1 (PROTAC)

CBP/p300
(HAT Domain)

Binds

Low-Cooperativity
Ternary Complex

Slow Ubiquitination
(Kinetics: Hours)
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Caption: Comparative mechanistic flow. P-007 forms a high-cooperativity complex via the

Bromodomain, driving rapid degradation. JQAD1 targets the HAT domain, resulting in slower

kinetics.

Degradation Kinetics: The Data
Experimental data confirms that P-007 acts as a "chemical knockout" (rapid), while JQAD1 acts

as a "chemical knockdown" (gradual).

Quantitative Metrics Table
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Metric P-007 (dCBP-1) JQAD1 Significance

(Potency) 0.8 – 1.9 nM ~31.6 nM

P-007 is ~30x more

potent in cellular

assays.

(Efficacy) >95% ~70-80%

P-007 achieves near-

total clearance;

JQAD1 leaves

residual protein.

Onset of Action < 1 Hour > 6 Hours

P-007 is suitable for

studying acute

transcriptional

changes.

Time to Max

Degradation
3 – 6 Hours 24 – 48 Hours

JQAD1 requires

prolonged exposure,

risking compensatory

feedback.

Selectivity Window
None (Degrades CBP

& p300)

Transient (p300

degraded first; CBP

degrades at >24h).[4]

Kinetic Profiles Analysis
The "Hook Effect": P-007 exhibits a classic hook effect (loss of degradation) at

concentrations >1

M due to binary complex saturation. JQAD1 shows a less pronounced hook effect due to
lower binary affinity for the HAT domain.

Recovery: Upon washout, p300/CBP levels recover within 24 hours for P-007 treated cells,

provided the resynthesis rate is normal.

Experimental Protocols for Validation
To validate these kinetics in your specific cell line (e.g., MM.1S, HEK293, or VCaP), use the

following self-validating protocols.
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Protocol A: HiBiT-Lytic Kinetic Assay (High Throughput)
Best for precise

and time-course determination without Western blotting.

Cell Engineering: CRISPR-tag endogenous EP300 or CREBBP with the 11-amino acid HiBiT

tag.

Seeding: Plate 5,000 cells/well in 96-well white-walled plates.

Treatment:

P-007: Titrate 0.1 nM to 1000 nM. Measure at 1h, 3h, 6h.

JQAD1: Titrate 1 nM to 10

M. Measure at 6h, 24h, 48h.

Detection: Add LgBiT substrate (Nano-Glo). Luminescence is directly proportional to protein

abundance.

Data QC: Normalize to DMSO control. A valid P-007 control must show >50% signal loss by

2 hours at 100 nM.

Protocol B: Immunoblotting Time-Course (Gold
Standard)
Required to distinguish p300 vs CBP selectivity.

Preparation: Treat cells (e.g., 1x10^6 per condition) with 100 nM P-007 or 500 nM JQAD1.

Timepoints: Harvest lysates at 0h, 1h, 4h, 16h, 24h, 48h.

Antibody Selection (Critical):

Use specific antibodies for p300 (e.g., CST D2X4N) and CBP (e.g., CST D6C5) to avoid

cross-reactivity.
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Loading Control: Vinculin or GAPDH.

Quantification:

P-007 Success Criteria: >90% band loss of both p300 and CBP by 4h.

JQAD1 Success Criteria: Preferential loss of p300 at 16h; CBP band remains stable or

degrades slightly only at 48h.

Workflow Diagram
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Caption: Dual-stream validation workflow ensuring both kinetic precision (HiBiT) and target

specificity (Western Blot).

Strategic Recommendations
When to use P-007 (dCBP-1):

Acute Studies: When you need to study the immediate loss of enhancer acetylation

(H3K27ac) within 2-4 hours.

Viability Assays: P-007 is significantly more cytotoxic in myeloma and prostate cancer lines

due to the rapid, dual depletion of both paralogs.

Myc-Driven Cancers: P-007 collapses c-Myc expression faster than JQAD1.

When to use JQAD1:
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Isoform Specificity: If your hypothesis requires distinguishing p300 function from CBP

function (use at <24h timepoints).

HAT-Dependent Scenarios: When comparing against the A-485 inhibitor to distinguish

scaffolding vs. catalytic roles, as JQAD1 shares the same binding site.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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